2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide
Description
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is an intriguing organic compound characterized by a benzothiazole ring structure and a distinctive sulfanyl group. Compounds like this often find applications in various scientific and industrial domains due to their unique chemical properties and biological activities.
Properties
IUPAC Name |
2,2-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)14-8-5-6-9-10(7-8)18-12(15-9)17-4/h5-7H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXCXMEIIQCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. A common route includes the condensation of 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride under basic conditions.
Step 1: React 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Step 2: Purify the product by recrystallization or column chromatography to achieve the desired compound.
Industrial Production Methods
For industrial-scale production, the process involves optimizing the reaction conditions to maximize yield and minimize cost. This includes:
Catalyst Use: Employing suitable catalysts to increase reaction rates.
Solvent Systems: Using appropriate solvent systems to ensure complete reaction and ease of purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: Reduction can convert the compound to corresponding thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Use of hydrogen peroxide (H2O2) or other peroxides under controlled conditions.
Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Applying reagents like halogenating agents for electrophilic substitution.
Major Products
The major products depend on the specific reaction pathway. For example, oxidation leads to sulfoxides or sulfones, while reduction produces thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is often explored for its unique reactivity patterns and used as a precursor for more complex chemical synthesis.
Biology
This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties, attributed to the benzothiazole moiety.
Medicine
In medicinal chemistry, it's investigated for drug design and development, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications include its use in material science for developing novel polymers or as intermediates in the manufacture of dyes and pigments.
Mechanism of Action
The compound's mechanism of action involves binding to molecular targets, often enzymes or receptors, disrupting their normal function. The benzothiazole ring interacts with specific sites, while the sulfanyl group enhances its binding affinity.
Comparison with Similar Compounds
Conclusion
The compound this compound showcases a blend of intriguing chemical properties and significant potential across various scientific fields. Its preparation, reactivity, and applications make it a valuable subject for further research and industrial application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
